molecular formula C12H14O4 B2679252 3-Acetyl-4-isopropoxybenzoic acid CAS No. 252901-49-8

3-Acetyl-4-isopropoxybenzoic acid

Cat. No.: B2679252
CAS No.: 252901-49-8
M. Wt: 222.24
InChI Key: BUIHXCCPDBHYJZ-UHFFFAOYSA-N
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Description

3-Acetyl-4-isopropoxybenzoic acid: is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and an isopropoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-isopropoxybenzoic acid typically involves the acetylation of 4-isopropoxybenzoic acid. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) in the presence of a suitable solvent.

Major Products:

    Oxidation: 3-Carboxy-4-isopropoxybenzoic acid.

    Reduction: 3-(1-Hydroxyethyl)-4-isopropoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Acetyl-4-isopropoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving acetylation and deacetylation processes. It may also be used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique chemical structure allows for the modification of material properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-isopropoxybenzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or receptors. The acetyl group can interact with active sites of enzymes, leading to the inhibition of their activity. The isopropoxy group may enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

    4-Isopropoxybenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    3-Acetylbenzoic acid: Lacks the isopropoxy group, which may affect its solubility and reactivity.

    3-Cyano-4-isopropoxybenzoic acid: Contains a cyano group instead of an acetyl group, leading to different chemical properties and applications.

Uniqueness: 3-Acetyl-4-isopropoxybenzoic acid is unique due to the presence of both the acetyl and isopropoxy groups. This combination of functional groups imparts distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential use in medicinal chemistry and industrial applications highlight its significance.

Properties

IUPAC Name

3-acetyl-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7(2)16-11-5-4-9(12(14)15)6-10(11)8(3)13/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIHXCCPDBHYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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